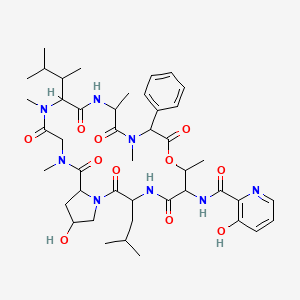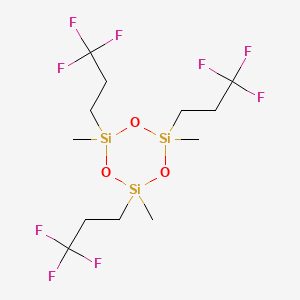
1,3,5-三甲基-1,3,5-三(3,3,3-三氟丙基)环三硅氧烷
描述
Synthesis Analysis
The synthesis of Cyclotrisiloxane involves reacting 3,3,3-trifluoropropyl magnesium chloride with methyltrimethoxysilane, which acts both as a reactant and solvent. This method is highlighted for its safety and convenience compared to industrial methods, offering good yield and high purity suitable for fluorosilicone elastomer preparation (Sun, 1982).
Molecular Structure Analysis
The molecular structure of similar cyclotrisiloxane compounds has been studied through X-ray crystallography, confirming the stereochemistry of substitutions at silicon atoms in siloxanes. This structural insight is crucial for understanding the compound's reactivity and properties (Gewald et al., 1993).
Chemical Reactions and Properties
Cyclotrisiloxanes undergo hydrolytic polycondensation and heterofunctional condensation reactions to form compounds with hexafluoroalkyl substituents. These reactions are key to modifying the compound's properties for specific applications (Khoroshavina & Nikolaev, 2011).
Physical Properties Analysis
The density and refractive index of Cyclotrisiloxane in mixtures with various aromatic hydrocarbons have been measured, providing insight into its physicochemical properties. These measurements help in understanding the compound's behavior in different environments (Yu et al., 2016).
Chemical Properties Analysis
Investigations into the mixing properties of Cyclotrisiloxane with organosilicon compounds at different temperatures have shed light on its chemical behavior. This data is essential for predicting how Cyclotrisiloxane interacts with other materials in various applications (Zhang et al., 2015).
科学研究应用
氟硅橡胶 (FSR) 的制造
该化合物用于制造氟硅橡胶 {svg_1}。氟硅橡胶是一种经过氟化处理的硅橡胶,其性能得到增强,使其具有高度耐燃料、油和溶剂的能力,并能够承受极端温度。
氟硅流体的生产
它也用于生产氟硅流体 {svg_2}。氟硅流体因其优异的稳定性、润滑性和拒水性而在各种应用中得到应用。
在软电子器件中的应用
研究表明,该化合物在软电子领域具有潜在的应用 {svg_3}。该化合物的性质使其成为一种很有前景的介电材料。但是,还需要进行更多研究才能完全了解其在这种情况下 的物理性质。
作用机制
Target of Action
The primary target of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the process of polymerization . It is used as a monomer in the synthesis of polysiloxanes, a type of silicone, which are major components of organosilicon materials .
Mode of Action
1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane participates in the ring-opening polymerization process . This process is initiated by water and catalyzed by strong organic bases . The compound interacts with its targets (water and the catalyst) to form a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures .
Biochemical Pathways
The compound affects the pathway of organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes . This process results in the formation of polysiloxanes, which are used in a wide range of applications including lubricants, insulating and coating materials, sealants, and adhesives .
Pharmacokinetics
Therefore, its bioavailability is largely dependent on the conditions of the polymerization process .
Result of Action
The result of the action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is the production of a variety of polysiloxanes with controlled molecular weights and well-defined symmetric structures . These polysiloxanes have excellent chemical and physical properties, making them suitable for a wide range of applications .
Action Environment
The action of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane is influenced by environmental factors such as the presence of water and strong organic bases, which are necessary for the initiation and catalysis of the polymerization process . Additionally, the compound provides enhanced thermal stability and resistance to chemicals, making it suitable for use in various environments .
属性
IUPAC Name |
2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21F9O3Si3/c1-25(7-4-10(13,14)15)22-26(2,8-5-11(16,17)18)24-27(3,23-25)9-6-12(19,20)21/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZHQOCYXDNFGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)CCC(F)(F)F)(C)CCC(F)(F)F)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21F9O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26702-40-9 | |
| Record name | 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26702-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7051892 | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Pellets or Large Crystals | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
2374-14-3 | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2374-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Tris(trifluoropropyl)trimethylcyclotrisiloxane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-trimethyl-2,4,6-tris(3,3,3-trifluoropropyl)cyclotrisiloxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key physicochemical properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane and how do they influence its interactions with other compounds?
A1: 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane exhibits distinct physicochemical properties that dictate its interactions. Studies have investigated its mixing behavior with various aromatic hydrocarbons [] and organosilicon compounds [] at different temperatures. These studies revealed valuable information regarding excess molar volume, refractive index deviation, and other thermodynamic parameters. For instance, the compound shows negative excess molar volumes when mixed with nitrobenzene, ethylbenzene, anisole, and tert-butylbenzene, indicating attractive interactions between the molecules []. This knowledge is crucial for understanding its compatibility and potential applications in various formulations.
Q2: How does 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane contribute to improving the safety of Li-ion batteries?
A2: Research [] has demonstrated that 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane can act as a promising electrolyte additive for Li-ion batteries, specifically by enhancing their thermal stability. This compound undergoes ring-opening polymerization at elevated temperatures, triggered by lithiated graphite (LiCx). The resulting polymer effectively repairs the fractured solid electrolyte interphase (SEI) layer, inhibiting the exothermic reaction between LiCx and the electrolyte []. This targeted repair mechanism significantly improves the battery's safety profile by delaying thermal runaway.
Q3: Are there any potential applications of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane in the development of green materials?
A3: Yes, the compound serves as a key component in the synthesis of hydroxy-terminated fluorosilicone green rubber []. Its ring-opening copolymerization with other siloxane monomers enables the production of this environmentally friendly material, highlighting its potential in sustainable material science. This green rubber exhibits desirable properties for various applications, including those in demanding fields like aerospace and aviation [].
Q4: Beyond its use in Li-ion batteries, what other applications benefit from the unique properties of 1,3,5-Trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane?
A4: The compound's compatibility with various organosilicon compounds makes it valuable in creating tailored mixtures with specific properties []. Its ability to influence refractive index and excess molar volume within these mixtures makes it particularly interesting for applications where precise control over optical and volumetric properties is crucial.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



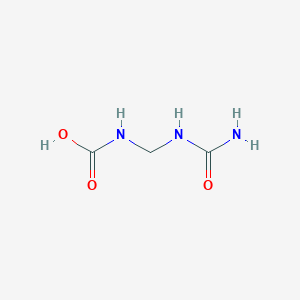

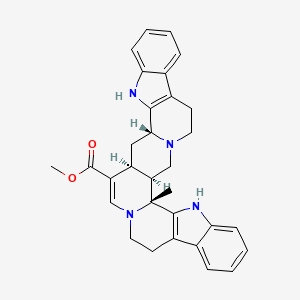
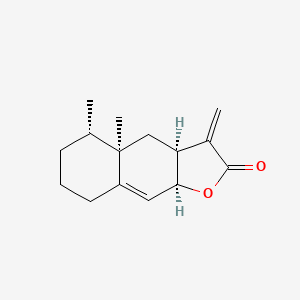


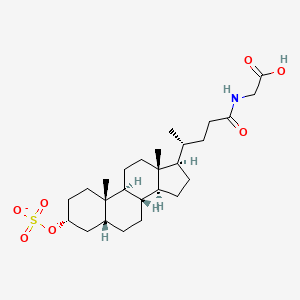
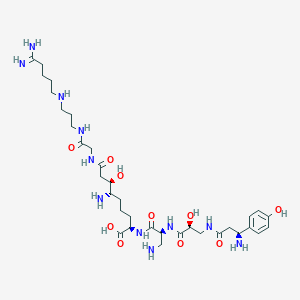
![N-(Tert-butyl)-3,5-dimethyl-N'-[(5-methyl-2,3-dihydro-1,4-benzodioxin-6-YL)carbonyl]benzohydrazide](/img/structure/B1203394.png)
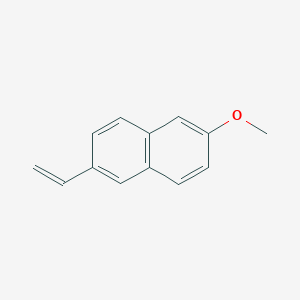
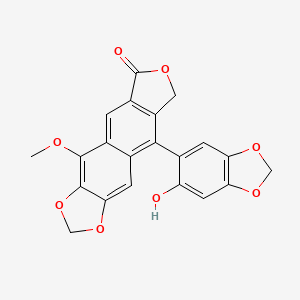
![6-Hydroxy-5-[[4-[[4-[(4-sulfophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2-sulfonic acid](/img/structure/B1203399.png)
